molecular formula C7H17Cl2N3O B1416798 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride CAS No. 1171720-80-1

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride

Cat. No. B1416798
M. Wt: 230.13 g/mol
InChI Key: OHUOXVCMCOMVBP-UHFFFAOYSA-N
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Description

“2-(1,4-Diazepan-1-yl)acetamide dihydrochloride” is a chemical compound with the CAS Number: 1171720-80-1 . It has a molecular weight of 230.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-(1,4-Diazepan-1-yl)acetamide dihydrochloride” is 1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-(1,4-Diazepan-1-yl)acetamide dihydrochloride” is a powder at room temperature . It has a molecular weight of 230.14 . The InChI code representing its molecular structure is 1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H .

Scientific Research Applications

Inotropic Activity

A significant application of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride and its derivatives is in the field of cardiology, particularly as positive inotropic agents. Studies have shown that certain derivatives, such as 2‐(4‐(4‐(2‐chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide, exhibit increased stroke volume in rabbit heart preparations, suggesting their potential in treating heart failure (Li et al., 2008). Another study synthesized and evaluated similar compounds, with some showing more potent activity compared to the standard drug, milrinone (Ye et al., 2011).

Development of Novel Pharmaceuticals

The compound and its variants have been explored for the synthesis of various novel pharmaceuticals. For example, asymmetric synthesis of derivatives led to functionalized piperazines and 1,4-diazepanes, which have potential applications in drug development (Dekeukeleire et al., 2012). Similarly, another study synthesized diazepane–acetamide derivatives as selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1, showcasing their therapeutic potential in metabolic syndrome (Odermatt, 2009).

Analytical Chemistry and Pharmacology

The compound has been used in analytical chemistry and structure-activity relationship studies. For instance, thin-layer chromatographic data of derivatives with H1-antihistamine activity were analyzed, providing insights into predicting pharmacological activity (Brzezińska et al., 2003). Also, the synthesis and pharmacological investigation of thiazolidin‐4‐one derivatives as anticonvulsants highlighted their neurological applications (Senthilraja & Alagarsamy, 2012).

Antimicrobial and Antioxidant Agents

There has been exploration in synthesizing benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties from 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride, demonstrating potent antimicrobial and antioxidant properties (Naraboli & Biradar, 2017).

Neuropharmacology

Compounds derived from 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride have been assessed for their neuropharmacological effects. For example, a study investigated N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides as CNS agents, showing potential as anxiolytic and skeletal muscle relaxant agents (Verma et al., 2017).

properties

IUPAC Name

2-(1,4-diazepan-1-yl)acetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O.2ClH/c8-7(11)6-10-4-1-2-9-3-5-10;;/h9H,1-6H2,(H2,8,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUOXVCMCOMVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Diazepan-1-yl)acetamide dihydrochloride

CAS RN

1171720-80-1
Record name 2-(1,4-diazepan-1-yl)acetamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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